1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound belonging to the class of nucleosides. It is characterized by a pyrimidine base attached to a sugar moiety, specifically a ribose derivative. This compound is significant in various biochemical processes and has applications in medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a ribose sugar. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the correct stereochemistry of the product. For instance, the reaction might be carried out in an aqueous medium with a mild acid catalyst to facilitate the formation of the glycosidic bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic synthesis to achieve high specificity and yield. Enzymes such as nucleoside phosphorylases can be employed to catalyze the formation of the nucleoside from the corresponding base and sugar. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Substitution: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles to form derivatives with modified properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Plays a role in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, inhibiting their activity and thus preventing the replication of viral genomes or the proliferation of cancer cells.
Comparison with Similar Compounds
Uridine: A naturally occurring nucleoside with a similar ribose moiety but different base.
Cytidine: Another nucleoside with a similar structure but different base.
Thymidine: A nucleoside with a similar pyrimidine base but different sugar moiety.
Uniqueness: 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific amino and hydroxyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to target enzymes and improve its stability, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H15N3O5 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
VGYZEXPNNAEQKL-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origin of Product |
United States |
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